molecular formula C25H33N3O5S2 B2825462 methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 681178-01-8

methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2825462
CAS No.: 681178-01-8
M. Wt: 519.68
InChI Key: WEIBJZVRTTUXRM-UHFFFAOYSA-N
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Description

Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Propyl Group: This step involves the alkylation of the thieno[2,3-c]pyridine core.

    Attachment of the Sulfonylbenzoyl Group: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative.

    Formation of the Piperidinyl Group:

    Final Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could yield a secondary amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound could be used as a tool to study biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, which can alter their activity and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups and its potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-4-12-27-13-11-20-21(16-27)34-24(22(20)25(30)33-3)26-23(29)18-5-7-19(8-6-18)35(31,32)28-14-9-17(2)10-15-28/h5-8,17H,4,9-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIBJZVRTTUXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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